Cerulomycin
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Overview
Description
Streptomyces caeruleus.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerulomycin can be synthesized through a series of chemical reactions involving the precursor molecules. The synthetic route typically involves the formation of the bipyridinic core structure followed by functional group modifications to achieve the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Streptomyces caeruleus under controlled conditions to induce the biosynthesis of the compound. The fermentation process is followed by extraction and purification steps to isolate this compound in its pure form. Advances in genetic engineering and fermentation technology have improved the efficiency and scalability of this production method .
Chemical Reactions Analysis
Types of Reactions
Cerulomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its antifungal properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions are typically this compound derivatives with enhanced or modified biological activities. These derivatives are studied for their potential therapeutic applications and improved pharmacokinetic properties .
Scientific Research Applications
Cerulomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study bipyridinic structures and their reactivity.
Biology: Investigated for its role in modulating immune responses and its potential as an immunosuppressive agent.
Medicine: Explored for its antifungal, antibacterial, and anti-inflammatory properties. It has shown promise in treating autoimmune diseases and certain types of cancer.
Mechanism of Action
Cerulomycin exerts its effects by inhibiting specific molecular targets and pathways. It suppresses the interferon-γ-induced STAT1 signaling pathway, thereby enhancing the TGF-β-Smad3 signaling pathway. This modulation of immune signaling pathways leads to the generation of regulatory T cells and suppression of pro-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Cerulomycin is part of a family of natural alkaloids known as caerulomycins. Similar compounds include:
- Caerulomycin B
- Caerulomycin C
- Caerulomycin D
Uniqueness
What sets this compound apart from its analogs is its potent antifungal and immunosuppressive activities. Unlike other caerulomycins, this compound has been shown to effectively inhibit the growth of various fungal species and modulate immune responses, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3 |
InChI Key |
JCTRJRHLGOKMCF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |
Canonical SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
caerulomycin cerulomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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